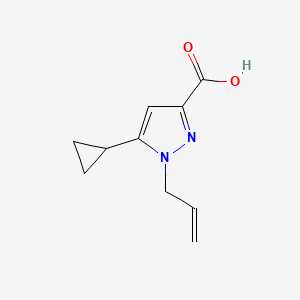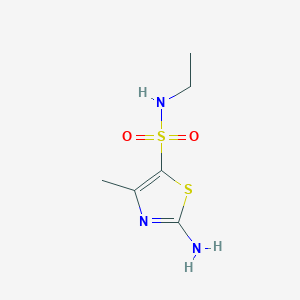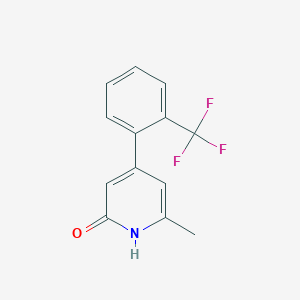
Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge and a carboxylate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate typically involves the alkylation of 3,5-dimethyl-1H-pyrazole with a suitable alkylating agent, followed by esterification. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with formaldehyde and methyl iodide in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) at reflux temperature . The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.
Substitution: Pyrazole derivatives with substituted ester groups.
Wissenschaftliche Forschungsanwendungen
Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, as a ligand in coordination chemistry, it can form complexes with metal ions, influencing catalytic processes . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features but lacking the ester group and additional pyrazole ring.
1-(3,5-Dimethyl-1H-pyrazol-1-yl)methanol: A related compound with a hydroxyl group instead of the ester group.
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazole): A bis-pyrazole derivative with different substituents and structural arrangement.
Uniqueness
Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate is unique due to its dual pyrazole rings connected by a methylene bridge and the presence of a carboxylate ester group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in coordination chemistry, biological research, and material science .
Eigenschaften
CAS-Nummer |
1263212-05-0 |
|---|---|
Molekularformel |
C12H16N4O2 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
methyl 1-[(3,5-dimethylpyrazol-1-yl)methyl]-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H16N4O2/c1-8-5-9(2)15(13-8)7-16-10(3)6-11(14-16)12(17)18-4/h5-6H,7H2,1-4H3 |
InChI-Schlüssel |
ZLANWALFUDAYAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1CN2C(=CC(=N2)C(=O)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


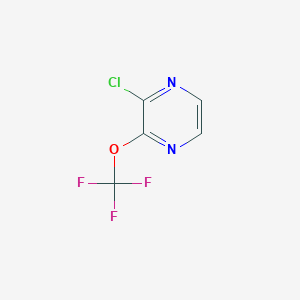



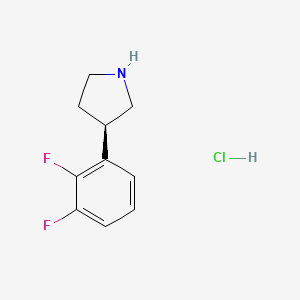

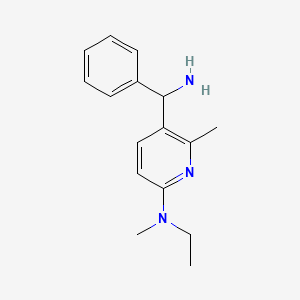

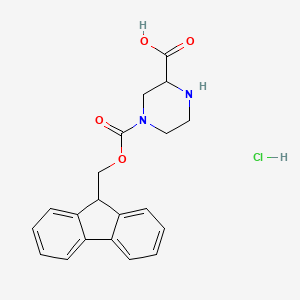
![(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11804517.png)
